

Cross-Validation of FPI-2265 Results with Different Methods

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Compound of Interest		
Compound Name:	FPI-1602	
Cat. No.:	B12414772	Get Quote

This guide provides a detailed comparison of FPI-2265 with an established alternative, focusing on experimental data from clinical trials. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of the current therapeutic landscape for mCRPC.

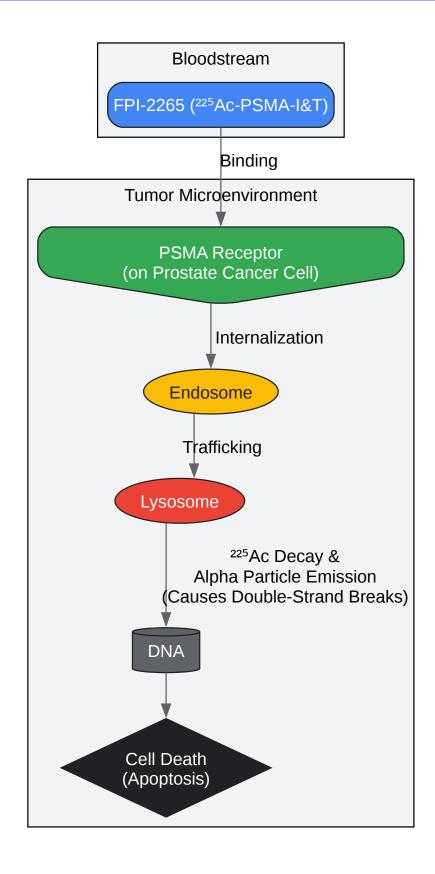
Overview of FPI-2265

FPI-2265 is a targeted alpha therapy that utilizes actinium-225 (²²⁵Ac) linked to a prostate-specific membrane antigen (PSMA) targeting molecule.[1][2] ²²⁵Ac emits alpha particles, which have a high linear energy transfer and a short range, enabling potent and localized killing of cancer cells while minimizing damage to surrounding healthy tissue.[1] FPI-2265 is being investigated for patients with mCRPC, including those who have previously been treated with ¹⁷⁷Lu-PSMA therapy.[2][3]

Signaling Pathway of PSMA-Targeted Radioligand Therapy

The following diagram illustrates the mechanism of action for PSMA-targeted radioligand therapies like FPI-2265.





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Caption: Mechanism of PSMA-targeted alpha therapy.



Clinical Trial Data and Comparison

FPI-2265 has been evaluated in the Phase 2 TATCIST trial, and is currently under further investigation in the Phase 2/3 AlphaBreak trial.[1][2][3] The primary comparator for FPI-2265 is ¹⁷⁷Lu-PSMA therapy, a beta-emitting radioligand therapy already in clinical use.

Table 1: Comparison of Efficacy Data

Parameter	FPI-2265 (TATCIST Trial - Interim Data)	Lutetium-177-PSMA Therapy (Typical Reported Ranges)
Patient Population	Heavily pretreated mCRPC, including patients with prior ¹⁷⁷ Lu-PSMA therapy[2]	mCRPC patients, typically prior to or after chemotherapy
PSA50 Response Rate (≥50% decline)	50% overall (n=20)[2]	40-60%
61% in ¹⁷⁷ Lu-naïve patients[2]	_	
42% in ¹⁷⁷ Lu-treated patients[2]		
RECIST Response Rate	Meaningful improvements observed[2]	Varies by study
Bone Disease Progression	Meaningful improvements observed[2]	Varies by study

Note: Data for ¹⁷⁷Lu-PSMA therapy is aggregated from multiple studies and presented as a typical range for comparison. Direct head-to-head trial data is limited.

Table 2: Comparison of Safety Profiles

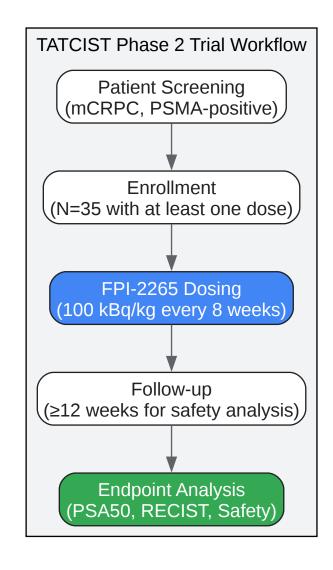


Adverse Event Profile	FPI-2265 (TATCIST Trial - Interim Data)	Lutetium-177-PSMA Therapy
Common Treatment-Related Adverse Events (TRAEs)	Predominantly Grade 1 or 2[2]	Dry mouth, nausea, fatigue, myelosuppression
Discontinuation due to TRAEs	3 out of 25 patients (12%)[2]	Varies by study
Hematological Toxicity	Pre-administration of cold antibody may reduce hematological toxicity[4]	A known side effect, requires monitoring

Experimental Protocols TATCIST Trial (NCT05219500) Workflow

The TATCIST trial is a Phase 2 study designed to evaluate the efficacy and safety of FPI-2265 in patients with mCRPC.





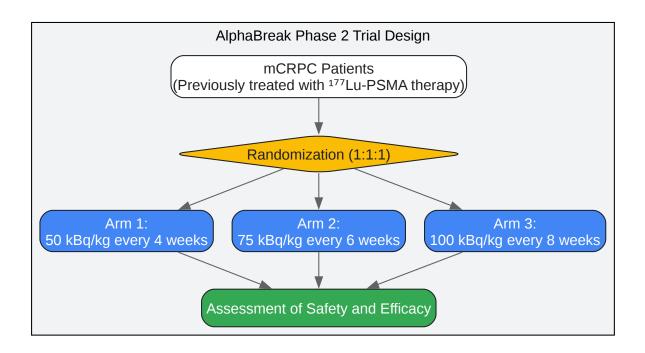
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Caption: Workflow of the TATCIST clinical trial.

AlphaBreak Trial (NCT06402331) Design

The AlphaBreak trial is a Phase 2/3 study to further evaluate the safety and efficacy of FPI-2265, particularly exploring different dosing regimens.[1][2]





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Caption: Dosing arms of the AlphaBreak trial.

Conclusion

Interim data from the TATCIST trial suggests that FPI-2265 has a manageable safety profile and demonstrates compelling clinical activity in heavily pretreated mCRPC patients, including those who have progressed after ¹⁷⁷Lu-PSMA therapy.[2] The PSA50 response rates are encouraging and suggest FPI-2265 could be a valuable treatment option. The ongoing AlphaBreak trial will provide more definitive data on the optimal dosing regimen and further establish the efficacy and safety of FPI-2265 in this patient population. Further head-to-head comparisons with other treatments will be crucial for precisely defining its role in the mCRPC treatment landscape.

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